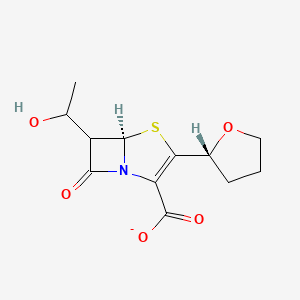

Faropenem(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14NO5S- |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1 |

InChI Key |

HGGAKXAHAYOLDJ-YZJVMBJSSA-M |

Isomeric SMILES |

CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O |

Origin of Product |

United States |

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action for Faropenem (B194159), like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis. patsnap.comdrugbank.com This process is fundamental to the survival of bacteria, providing structural support and protection from osmotic stress. patsnap.com

Disruption of Peptidoglycan Polymer Cross-Linkage

Faropenem effectively halts the formation of the bacterial cell wall by inhibiting the cross-linkage of peptidoglycan chains. patsnap.comdrugbank.comresearchgate.net Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like structure that encases the bacterial cell. patsnap.com The final and crucial step in the synthesis of this protective layer is the formation of peptide cross-links between adjacent glycan strands, a process catalyzed by transpeptidase enzymes. patsnap.comdrugbank.com Faropenem's action prevents this cross-linking, leading to a weakened cell wall that can no longer withstand internal turgor pressure, ultimately resulting in cell lysis and death. patsnap.compatsnap.com

Competitive Inhibition of Bacterial Transpeptidase Enzymes

The inhibitory action of Faropenem on peptidoglycan cross-linkage is achieved through the competitive inhibition of bacterial transpeptidase enzymes. drugbank.com These enzymes, also known as penicillin-binding proteins (PBPs), are the primary targets of β-lactam antibiotics. patsnap.com The β-lactam ring of Faropenem mimics the D-alanyl-D-alanine portion of the natural substrate of these enzymes. nih.gov This structural similarity allows Faropenem to bind to the active site of the transpeptidases, forming a stable, covalent acyl-enzyme complex. researchgate.netrsc.org This binding event effectively inactivates the enzyme, preventing it from carrying out its normal function of cross-linking peptidoglycan strands. drugbank.compatsnap.com

Penicillin-Binding Protein (PBP) Interaction Dynamics

The antibacterial efficacy of Faropenem is intrinsically linked to its interaction with a range of Penicillin-Binding Proteins (PBPs). These proteins are categorized based on their molecular weight, and Faropenem exhibits distinct binding affinities and selectivity profiles for different PBPs across various bacterial species. researchgate.netnih.gov

Binding Affinities and Selectivity Profiles

Faropenem generally demonstrates a strong affinity for high-molecular-weight PBPs, which are crucial for cell wall synthesis and cell elongation, while showing a lower affinity for low-molecular-weight PBPs. researchgate.netnih.gov

Research has consistently shown that Faropenem has a high binding affinity for high-molecular-weight PBPs, such as PBP1, PBP2, and PBP3. researchgate.netnih.gov These proteins are essential for the primary stages of peptidoglycan synthesis. In Staphylococcus aureus and Streptococcus pneumoniae, Faropenem displays a high affinity for PBP1, followed by PBP3 and PBP2. nih.gov In the case of Escherichia coli, the highest affinity is for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. nih.gov Studies on Streptococcus pneumoniae have further detailed these interactions, showing Faropenem has the highest binding affinities for PBP1B, PBP2B, and PBP3. nih.govasm.org The potent inhibition of these essential PBPs is a key factor in Faropenem's bactericidal activity.

Faropenem PBP Binding Affinity in Various Bacteria

| Bacterial Species | High-Affinity PBPs (in descending order of affinity) |

|---|---|

| Staphylococcus aureus | PBP1, PBP3, PBP2 nih.gov |

| Streptococcus pneumoniae | PBP1, PBP3, PBP2 nih.gov |

| Streptococcus pneumoniae (alternate study) | PBP1B, PBP2B, PBP3 nih.govasm.org |

| Escherichia coli | PBP2, PBP1A, PBP1B, PBP3, PBP4 nih.gov |

| Proteus vulgaris | PBP4, PBP1A, PBP2, PBP3 nih.gov |

| Serratia marcescens | PBP2, PBP4 nih.gov |

In contrast to its strong interaction with high-molecular-weight PBPs, Faropenem generally exhibits low affinity for low-molecular-weight PBPs. researchgate.netnih.gov For instance, in Streptococcus pneumoniae, Faropenem has the lowest affinity for PBP2X, a low-molecular-weight PBP. nih.govasm.org Similarly, studies on Bacillus subtilis have shown that while Faropenem is a selective inhibitor of PBP1, it has less impact on other PBPs, including the low-molecular-weight PBP5. researchgate.netbiorxiv.org

An in-depth analysis of the antimicrobial action of Faropenem reveals a nuanced and species-specific interaction with bacterial penicillin-binding proteins (PBPs). This article delineates the molecular mechanisms of Faropenem, focusing exclusively on its binding landscapes across a range of clinically relevant bacteria.

Faropenem, a member of the penem (B1263517) class of β-lactam antibiotics, exerts its bactericidal effects by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition is achieved through the covalent binding of Faropenem to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands. The β-lactam ring of Faropenem mimics the D-alanyl-D-alanine substrate of the PBPs. nih.gov Upon binding, the β-lactam ring is hydrolyzed, forming a stable, inactive intermediate with the serine residue at the PBP active site, effectively halting cell wall construction and leading to cell lysis. nih.gov

Species-Specific PBP Binding Landscapes

The efficacy of Faropenem against different bacterial species is largely determined by its binding affinity to the specific array of PBPs present in each organism. Generally, Faropenem demonstrates a high affinity for high-molecular-weight PBPs. nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net

In Staphylococcus aureus, Faropenem exhibits a distinct binding preference for specific PBPs. Research indicates that it has a high binding affinity for PBP1, followed by PBP3 and then PBP2. nih.govresearchgate.net This targeted binding profile underlies its antimicrobial activity against this common Gram-positive pathogen.

Table 1: Faropenem PBP Binding Affinity in Staphylococcus aureus

| Penicillin-Binding Protein (PBP) | Binding Affinity Rank |

|---|---|

| PBP1 | 1 (Highest) |

| PBP3 | 2 |

Table 2: Faropenem PBP Binding Affinity in Streptococcus pneumoniae

| Penicillin-Binding Protein (PBP) | Binding Affinity Profile |

|---|---|

| PBP1 / PBP1a / PBP1b | High affinity; lowest IC50 for PBP1a in one study. nih.govresearchgate.netasm.orgasm.org |

| PBP2B | High affinity. asm.org |

| PBP3 | High affinity. nih.govresearchgate.netasm.org |

In the Gram-negative bacterium Escherichia coli, Faropenem's binding landscape is well-defined. It displays the highest affinity for PBP2, which is involved in maintaining the rod shape of the cell. nih.govresearchgate.netwikigenes.org Following PBP2, its affinity extends to PBP1A, PBP1B, PBP3, and PBP4. nih.govresearchgate.netwikigenes.org This multi-target profile contributes to its bactericidal effect, inducing changes in cellular morphology from a rod shape to a spherical form, eventually leading to cell lysis. nih.govresearchgate.net

Table 3: Faropenem PBP Binding Affinity in Escherichia coli

| Penicillin-Binding Protein (PBP) | Binding Affinity Rank |

|---|---|

| PBP2 | 1 (Highest) |

| PBP1A | 2 |

| PBP1B | 3 |

| PBP3 | 4 |

For Proteus vulgaris, another Gram-negative pathogen, Faropenem's binding preference shifts. The highest binding affinity is observed for PBP4, followed in descending order by PBP1A, PBP2, and PBP3. nih.govresearchgate.netwikigenes.org

Table 4: Faropenem PBP Binding Affinity in Proteus vulgaris

| Penicillin-Binding Protein (PBP) | Binding Affinity Rank |

|---|---|

| PBP4 | 1 (Highest) |

| PBP1A | 2 |

| PBP2 | 3 |

In the case of Serratia marcescens, Faropenem demonstrates a preferential binding to PBP2 and PBP4. nih.govresearchgate.net This selective affinity is a key determinant of its activity against this opportunistic pathogen.

Table 5: Faropenem PBP Binding Affinity in Serratia marcescens

| Penicillin-Binding Protein (PBP) | Binding Affinity Profile |

|---|---|

| PBP2 | Preferential Binding |

Studies on the model Gram-positive organism Bacillus subtilis have identified Faropenem as a selective inhibitor of PBP1. nih.govbiorxiv.orgacs.orgnih.gov This high degree of selectivity for a single PBP is a notable feature of its mechanism of action in this species.

Table 6: Faropenem PBP Binding Affinity in Bacillus subtilis

| Penicillin-Binding Protein (PBP) | Binding Affinity Profile |

|---|

Species-Specific PBP Binding Landscapes

Mycobacterium tuberculosis

Faropenem, an orally bioavailable β-lactam antibiotic, has demonstrated efficacy in killing Mycobacterium tuberculosis (Mtb), including non-replicating strains. frontiersin.orgnih.gov Its primary targets within Mtb are the L,D-transpeptidases (LDTs), which are responsible for the majority of peptidoglycan cross-linking in the mycobacterial cell wall. nih.gov Faropenem has been shown to inactivate these crucial enzymes more efficiently than other carbapenems like meropenem (B701). nih.gov Specifically, faropenem targets L,D-transpeptidase 2 (LdtMt2). nih.govpnas.org

In addition to LDTs, β-lactams like faropenem can also target D,D-carboxypeptidases, which are involved in generating the necessary substrate for LDTs. nih.gov Studies have indicated that a combination of inhibiting both LDTs and penicillin-binding proteins (PBPs) may be required for effective anti-mycobacterial activity. biorxiv.org While faropenem shows potency against M. smegmatis on its own, its activity is less than that of carbapenems like imipenem. biorxiv.org The bactericidal activity of faropenem against Mtb is concentration-dependent, with significant killing observed at concentrations above 4 μg/ml. nih.gov

Mimicry of D-Alanyl-D-Alanine Moiety and Covalent Acylation of Serine Residues

The antimicrobial action of faropenem, like other β-lactam antibiotics, is rooted in its structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor. nih.govsemanticscholar.orgdrugbank.comnih.gov This molecular mimicry allows faropenem to act as a false substrate for penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. patsnap.comucl.ac.begoogle.com

The core of this mechanism involves the irreversible acylation of a serine residue within the active site of the PBP. nih.govsemanticscholar.orgnih.govnih.gov The strained β-lactam ring of faropenem is hydrolyzed by the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate. nih.govsemanticscholar.orgnih.govnih.gov This process effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function—the cross-linking of peptidoglycan chains. nih.govdrugbank.compatsnap.com The inhibition of this crucial step in cell wall biosynthesis weakens the structural integrity of the bacterial cell wall, ultimately leading to cell death. patsnap.com

Impact of PBP Binding on Bacterial Cell Morphology

The binding of faropenem to specific PBPs directly influences bacterial cell morphology, leading to distinct and observable changes that culminate in cell death. nih.govresearchgate.net This correlation between PBP affinity and morphological alterations underscores the mechanism-driven bactericidal effect of the antibiotic. nih.govresearchgate.netpatsnap.com

Induced Changes in Cellular Shape (e.g., Rod to Spherical, Bulging)

Exposure of Gram-negative bacteria such as Escherichia coli to sub-inhibitory concentrations (1/8x or 1/4x the minimum inhibitory concentration, MIC) of faropenem induces a time-dependent transformation in cell shape. nih.govresearchgate.netpatsnap.comportico.orgncats.ioncats.io The typical rod-shaped bacteria progressively become spherical. nih.govresearchgate.netpatsnap.comportico.orgncats.ioncats.io At higher concentrations, specifically 1x MIC, the formation of bulging cells is observed after a couple of hours of exposure. nih.govresearchgate.netportico.orgncats.ioncats.io These morphological changes are a direct consequence of the inhibition of specific PBPs involved in maintaining the cell's shape. nih.govresearchgate.net

Irregular Septum Formation

In Gram-positive bacteria like Staphylococcus aureus, faropenem exposure at sub-inhibitory concentrations (1/8x or 1/4x MIC) results in the formation of irregular septa. nih.govresearchgate.netpatsnap.comncats.ioncats.ioresearchgate.net This disruption of the normal cell division process is a key indicator of PBP inhibition. nih.govresearchgate.net

Progression to Spheroplast-like Forms and Cell Lysis

As the concentration of faropenem increases, the morphological changes become more severe. In E. coli, exposure to 4x the MIC leads to the formation of spheroplast-like forms, which are cells that have lost their rigid cell wall but retain their cytoplasmic membrane. nih.govresearchgate.netpatsnap.comportico.orgncats.ioncats.io This progression ultimately results in cell lysis, where the cell bursts due to osmotic pressure. nih.govresearchgate.netpatsnap.comportico.orgncats.ioncats.io Similarly, in S. aureus, concentrations at or above the MIC lead to a significant increase in the number of lysed cells. nih.govresearchgate.netpatsnap.comncats.ioncats.ioresearchgate.net

Correlation between PBP Binding Affinities and Bactericidal Effect

The pronounced and concentration-dependent bactericidal effect of faropenem is directly correlated with its high binding affinities for various PBPs in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netncats.ioncats.io Faropenem generally exhibits a strong affinity for high-molecular-weight PBPs. nih.govnih.govresearchgate.netresearchgate.net The specific morphological changes observed are consistent with the particular PBPs that are inhibited. nih.govresearchgate.net

PBP Binding Affinities of Faropenem in Various Bacteria

| Bacterial Species | PBP Binding Affinity Order |

|---|---|

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 nih.gov |

| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 nih.gov |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 nih.govresearchgate.net |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 nih.govresearchgate.net |

| Serratia marcescens | PBP2 and PBP4 (preferential) nih.govresearchgate.net |

This table summarizes the preferential binding of faropenem to different Penicillin-Binding Proteins (PBPs) in various bacterial species.

Resistance Mechanisms and Faropenem Stability

β-Lactamase Hydrolysis Resistance

Faropenem(1-) exhibits notable stability against hydrolysis by a wide array of β-lactamases, which are the principal cause of resistance to β-lactam antibiotics in Gram-negative bacteria. nih.govmedwinpublishers.com This stability is a key feature of its antimicrobial profile.

Faropenem(1-) demonstrates robust activity against Enterobacterales that produce extended-spectrum β-lactamases (ESBLs), including the globally prevalent CTX-M types. oup.comnih.gov Studies have shown that the modal Minimum Inhibitory Concentrations (MICs) of faropenem(1-) for Escherichia coli and Klebsiella spp. expressing CTX-M or other non-CTX-M ESBLs are typically in the range of 0.5–1 mg/L. oup.comnih.gov Over 95% of these ESBL-producing isolates are susceptible to concentrations of ≤2 mg/L. nih.gov

However, induced resistance to faropenem(1-) in ESBL-producing E. coli can lead to cross-resistance to carbapenems. nih.govwustl.edu In laboratory studies, serial passaging of CTX-M-15-producing E. coli in the presence of increasing faropenem(1-) concentrations resulted in elevated MICs and the development of reduced susceptibility to carbapenems like ertapenem, doripenem, meropenem (B701), and imipenem. nih.govlibis.be This cross-resistance was associated with mutations in the ompC gene, which codes for an outer membrane porin. nih.govwustl.edu

Faropenem(1-) is resistant to hydrolysis by Ambler Class C β-lactamases, commonly known as AmpC enzymes. medwinpublishers.comnih.gov For E. coli strains that hyperproduce AmpC enzymes, the modal MIC of faropenem(1-) remains low at 1 mg/L. oup.com In bacterial species like Enterobacter and Citrobacter where AmpC expression is derepressed, modal faropenem(1-) MICs are slightly higher, typically between 2–4 mg/L. oup.comnih.gov It has been observed that the derepression of AmpC in isogenic mutant series generally results in only a one-doubling dilution increase in the faropenem(1-) MIC. oup.comnih.gov However, some AmpC-derepressed Enterobacter spp. and most AmpC-derepressed Serratia spp. have shown higher MICs, in the range of 8–16 mg/L. nih.gov

| Organism and Resistance Mechanism | Modal MIC (mg/L) | MIC Range (mg/L) | % Susceptible at ≤2 mg/L |

|---|---|---|---|

| E. coli with CTX-M ESBLs | 1 | ≤0.25 - 4 | >95% |

| E. coli with non-CTX-M ESBLs | 1 | ≤0.25 - 4 | >95% |

| E. coli with hyperproduced AmpC | 1 | ≤0.25 - 4 | >95% |

| Klebsiella spp. with ESBLs | 0.5 - 1 | ≤0.25 - 16 | ~94% |

| Enterobacter/Citrobacter spp. with derepressed AmpC | 2 - 4 | ≤0.25 - 16 | Not specified |

| Serratia spp. with derepressed AmpC | 8 - 16 | Not specified | Not specified |

Data sourced from studies on cephalosporin-resistant Enterobacteriaceae. oup.comnih.gov

The stability of faropenem(1-) against β-lactamase hydrolysis is rooted in its unique penem (B1263517) structure, which is distinct from both penicillins and cephalosporins. nih.gov Key to its function is the β-lactam ring, which acylates a serine residue in the active site of Class A, C, and D β-lactamases, forming a temporary covalent bond. nih.govnih.gov The stability of this acyl-enzyme intermediate is a determining factor in whether the drug acts as an inhibitor or is rapidly hydrolyzed (acting as a substrate). nih.gov

The structure of faropenem(1-), particularly its C2 tetrahydrofuran (B95107) (THF) side chain, influences its interaction with the enzyme's active site. nih.gov Upon reaction with serine β-lactamases, the β-lactam ring opens. The resulting acyl-enzyme complex can then undergo various chemical rearrangements. nih.gov The specific nature of the active site of different β-lactamases dictates the fate of this intermediate, but for many ESBL and AmpC enzymes, the rate of deacylation (hydrolysis) is slow, allowing faropenem(1-) to effectively evade enzymatic degradation and maintain its antibacterial activity. researchgate.netnih.gov

Penicillin-Binding Protein Alterations Leading to Reduced Susceptibility

In Gram-positive bacteria like Streptococcus pneumoniae, the primary mechanism of β-lactam resistance involves alterations in the drug's targets, the penicillin-binding proteins (PBPs), which reduces their binding affinity. researchgate.netetflin.com

Resistance to β-lactams in S. pneumoniae develops through a stepwise accumulation of mutations in several PBP genes, primarily pbp2x, pbp2b, and pbp1a. researchgate.netnih.gov

Low-level resistance : The initial step often involves alterations in PBP2X, which confers low-level resistance to cephalosporins, and/or alterations in PBP2B, associated with resistance to penicillin G. etflin.comnih.gov

High-level resistance : The attainment of high-level resistance against both penicillin G and extended-spectrum cephalosporins requires additional modifications in PBP1A. researchgate.netnih.gov

| S. pneumoniae PBP | Faropenem(1-) Binding Affinity | Role in Resistance Development |

|---|---|---|

| PBP1A | High | Alterations contribute to high-level resistance. nih.gov |

| PBP1B | High | Less commonly implicated in resistance. |

| PBP2X | Low | Early alterations mediate low-level cephalosporin (B10832234) resistance. nih.gov |

| PBP2B | High | Early alterations are associated with penicillin G resistance. nih.gov |

| PBP2A | Not specified | Alterations seen in highly resistant isolates. nih.gov |

| PBP3 | High | Low-molecular-mass PBP; less critical for resistance. nih.gov |

Affinity data compiled from in vitro binding studies. nih.govresearchgate.net

The reduced affinity of altered PBPs for β-lactam antibiotics stems from mutations within or near the conserved motifs that form the enzyme's active site. nih.gov In S. pneumoniae, these critical motifs include SXXK, SXN, and KT(S)G. nih.gov Changes to the amino acid sequence in these regions can disrupt the normal binding of β-lactams. plos.orgfrontiersin.org For instance, specific substitutions such as T371A/S within the STMK motif of PBP1A and T445A in the SSNT motif of PBP2B have been identified in resistant clinical isolates. nih.gov These mutations lower the acylation efficiency of β-lactams, meaning a higher concentration of the antibiotic is required to inhibit cell wall synthesis, thus leading to reduced susceptibility. nih.gov

Efflux Pump Systems

Efflux pumps are a significant component of both intrinsic and acquired resistance in Pseudomonas aeruginosa, actively transporting a wide range of antimicrobial agents out of the bacterial cell. Among these, the MexAB-OprM system, belonging to the Resistance-Nodulation-Division (RND) family, is constitutively expressed and plays a crucial role in the intrinsic resistance of P. aeruginosa to numerous structurally diverse compounds, including many β-lactam antibiotics. asm.org

Research has identified the MexAB-OprM efflux system as a primary mechanism contributing to the high intrinsic resistance of Pseudomonas aeruginosa to penem antibiotics, such as Faropenem (B194159). asm.org Studies utilizing isogenic mutants of the laboratory strain PAO1 have demonstrated that the inactivation of the MexAB-OprM system leads to a significant increase in susceptibility to Faropenem. This indicates that Faropenem is a substrate of this efflux pump. asm.org

The contribution of MexAB-OprM to Faropenem resistance is substantial, working in concert with the low permeability of the outer membrane. asm.org While the chromosomal AmpC β-lactamase is another potential resistance mechanism, its role in intrinsic resistance to Faropenem is considered minor compared to the impact of the MexAB-OprM efflux pump and the outer membrane barrier. asm.org However, the interplay between these mechanisms is critical, as the simultaneous loss of both MexAB-OprM and AmpC β-lactamase, or both MexAB-OprM and the outer membrane barrier, is required to reduce the high intrinsic resistance of P. aeruginosa to levels seen in more susceptible gram-negative bacteria. asm.org

The following table details the findings from a study on P. aeruginosa PAO1 and its mutants, illustrating the impact of MexAB-OprM on the minimum inhibitory concentrations (MICs) of Faropenem and other penems.

| Strain | Relevant Characteristics | Faropenem MIC (µg/mL) | Ritipenem MIC (µg/mL) | Sulopenem MIC (µg/mL) |

|---|---|---|---|---|

| PAO1 | Wild-type | 128 | 64 | 256 |

| KG2504 | AmpC-deficient | 64 | 32 | 128 |

| KG2501 | MexAB-deficient | 8 | 4 | 16 |

| KG2505 | AmpC- and MexAB-deficient | 2 | 1 | 4 |

The role of the MexAB-OprM efflux pump in conferring resistance varies among different β-lactam antibiotics, particularly within the carbapenem (B1253116) and penem classes. While Faropenem is clearly identified as a substrate for MexAB-OprM, other related compounds show different interactions with this efflux system. asm.org

For instance, Meropenem is also a known substrate for MexAB-OprM, and overexpression of this pump leads to increased resistance. nih.govnih.gov In contrast, Imipenem is not considered a substrate for MexAB-OprM, and its susceptibility is not significantly affected by the presence or absence of this efflux pump. nih.gov This difference in substrate specificity is thought to be related to the physicochemical properties of the molecules, such as the presence of a hydrophobic side chain in Meropenem which is absent in the more hydrophilic Imipenem. nih.gov

The intrinsic resistance of P. aeruginosa to Faropenem is a result of the combined effects of the MexAB-OprM efflux pump and the low permeability of the outer membrane. asm.org This contrasts with Imipenem, where the primary mechanism of resistance is the loss or reduction of the OprD porin, which facilitates its entry into the cell. nih.govnih.gov For Meropenem, both OprD loss and MexAB-OprM-mediated efflux contribute to resistance. nih.govnih.gov

The following table provides a comparative overview of how different resistance mechanisms in P. aeruginosa affect the activity of Faropenem, Meropenem, and Imipenem.

| Antibiotic | Substrate of MexAB-OprM | Primary Resistance Mechanism(s) |

|---|---|---|

| Faropenem(1-) | Yes | MexAB-OprM efflux and outer membrane impermeability asm.org |

| Meropenem | Yes | OprD porin loss and MexAB-OprM efflux nih.govnih.gov |

| Imipenem | No | OprD porin loss nih.gov |

Comprehensive Evaluation Against Bacterial Pathogens

Faropenem is active against a range of Gram-positive bacteria, including staphylococci, streptococci, clostridium, and enterococcus species. jlabphy.orgcitedrive.com

Faropenem has shown potent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS). oup.comnih.gov For MSSA, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) has been reported to be as low as 0.12 mg/L. nih.govoup.comoup.com This indicates a high level of activity, often exceeding that of other tested β-lactam antibiotics by eight to thirty-two times. oup.com Against CoNS, faropenem is also highly active, with all tested strains of methicillin-susceptible S. epidermidis and S. haemolyticus being inhibited by ≤0.25 mg/L. oup.com

While faropenem's activity against methicillin-resistant Staphylococcus aureus (MRSA) is reduced, with higher MIC90 values reported (e.g., 2 mg/L and 4 mg/L in some studies), it can still be more active than other β-lactams against certain MRSA strains. nih.govoup.comoup.comacademax.com However, it is important to note that some studies have found faropenem to be inactive against MRSA. nih.gov

Interactive Data Table: In Vitro Activity of Faropenem against Staphylococcus Species

| Species | Susceptibility Profile | MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | nih.govoup.comoup.com |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | nih.govoup.comoup.comacademax.com |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | ≤0.25 | oup.com |

Faropenem exhibits robust in vitro activity against Streptococcus pneumoniae, including strains that are susceptible, intermediate, and resistant to penicillin. nih.govpsu.eduasm.org For penicillin-susceptible S. pneumoniae, the MIC90 of faropenem has been reported to be as low as 0.008 µg/mL. nih.govpsu.edu

**Interactive Data Table: In Vitro Activity of Faropenem against *Streptococcus pneumoniae***

| Penicillin Susceptibility | MIC90 (µg/mL) | Source(s) |

|---|---|---|

| Susceptible | 0.008 | nih.govpsu.edu |

| Intermediate | 0.25 | nih.govpsu.edu |

| Resistant | 1 | nih.govpsu.edu |

Faropenem has demonstrated activity against anaerobic bacteria, including Clostridium species. jlabphy.orgcitedrive.com Specifically, it is highly active against Clostridium perfringens, with an MIC90 of ≤ 1 mg/L. nih.gov However, its activity against Clostridium difficile is more variable, with some studies reporting MICs of 16 to 32 μg/ml for certain strains. nih.govnih.govasm.org For most other Clostridium species tested, the MICs were ≤4 μg/ml. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Faropenem against Clostridium Species

| Species | MIC Range (µg/mL) | MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| Clostridium perfringens | ≤ 1 | nih.gov | |

| Clostridium difficile | 16 - 32 | nih.govnih.govasm.org | |

| Other Clostridium spp. | ≤ 4 | nih.govnih.gov |

Faropenem shows activity against Enterococcus faecalis. nih.govoup.com In one study, the MIC90 for E. faecalis was reported to be 2 mg/L. academax.com However, faropenem is generally not active against Enterococcus faecium. nih.govnih.govasm.org

Interactive Data Table: In Vitro Activity of Faropenem against Enterococcus Species

| Species | Susceptibility | MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| Enterococcus faecalis | Active | 2 | nih.govoup.comacademax.com |

| Enterococcus faecium | Not Active | nih.govnih.govasm.org |

Faropenem possesses a broad spectrum of activity against many Gram-negative bacteria. jlabphy.orgcitedrive.com It is generally active against most members of the Enterobacteriaceae family, with MICs often at or below 4 mg/L. nih.gov This includes good activity against Escherichia coli and Klebsiella pneumoniae, with reported MIC90 values of 1-2 mg/L. oup.com However, its activity is reduced against some other Gram-negative species like Serratia spp., with a reported MIC90 of 32 mg/L. nih.govoup.com Like many other β-lactams, faropenem has weak activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Faropenem against Gram-Negative Bacteria

| Bacterial Group/Species | Activity Level | MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| Enterobacteriaceae (most) | Active | ≤ 4 | nih.gov |

| Escherichia coli | Good | 1 - 2 | oup.com |

| Klebsiella pneumoniae | Good | 1 - 2 | oup.com |

| Serratia spp. | Reduced | 32 | nih.govoup.com |

| Pseudomonas aeruginosa | Weak | > 128 | nih.govnih.gov |

| Stenotrophomonas maltophilia | Weak | > 128 | nih.govnih.gov |

Faropenem(1-): A Review of its In Vitro Antimicrobial Profile

Faropenem, a penem-class oral β-lactam antimicrobial agent, exhibits a broad spectrum of in vitro activity against a variety of bacterial pathogens. chemicalbook.comnih.gov Its unique structure, featuring a chiral tetrahydrofuran substituent at the C2 position, contributes to its chemical stability. nih.gov Faropenem exerts its bactericidal action by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. chemicalbook.com This article details the in vitro antimicrobial activity and potency of faropenem against specific Gram-negative and anaerobic bacteria.

2 Gram-Negative Aerobic Bacterial Activity

Faropenem has demonstrated significant in vitro activity against several clinically important Gram-negative aerobic bacteria.

Faropenem is active against most members of the Enterobacteriaceae family, with minimum inhibitory concentrations (MICs) generally at or below 4 mg/L. nih.govresearchgate.net It has shown good activity against Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, and Citrobacter koseri, with MIC50 and MIC90 values of 0.5 and 1–2 mg/L, respectively. oup.com Against Enterobacter and Citrobacter species with extended-spectrum β-lactamases (ESBLs) or derepressed AmpC enzymes, modal MICs were 2-4 mg/L. researchgate.netresearchgate.netoup.com However, approximately 5% of AmpC-derepressed Enterobacter spp. required higher faropenem MICs of 16 mg/L. researchgate.netoup.com Faropenem's activity against E. coli and Klebsiella spp. that produce CTX-M or non-CTX-M ESBLs, or high-level AmpC enzymes, is characterized by modal MICs of 0.5-1 mg/L, with over 95% of these isolates being susceptible to ≤2 mg/L. researchgate.netoup.com In comparison to third-generation cephalosporins, faropenem has demonstrated greater activity against Citrobacter freundii and Enterobacter spp. oup.com

Table 1: In Vitro Activity of Faropenem against Enterobacterales

| Organism | No. of Isolates | MIC Range (mg/L) | MIC |

MIC |

|---|---|---|---|---|

| Escherichia coli | 71 | 0.06-8.0 | 0.5 | 1.0 |

| Klebsiella spp. | 47 | 0.06-8.0 | 0.5 | 2.0 |

Data sourced from a systematic review of in vitro susceptibility tests. jlabphy.org

Faropenem demonstrates significant activity against both β-lactamase-producing and non-producing strains of Haemophilus influenzae. nih.govoup.com Studies have reported MIC90 values of 1 mg/L for both β-lactamase-negative and β-lactamase-positive isolates. nih.govnih.govasm.org In one study, the MIC50 and MIC90 values were 0.5 and 1 mg/L, respectively, irrespective of β-lactamase production. oup.com Another large surveillance study in the U.S. found the MIC90 to be 0.5 mg/L for β-lactamase-positive strains and 1 mg/L for β-lactamase-negative strains. nih.govasm.orgpsu.edu Faropenem's activity is comparable to that of amoxicillin-clavulanate against this pathogen. oup.commaynoothuniversity.ie Furthermore, faropenem has shown a low propensity for selecting resistant mutants of H. influenzae in laboratory studies. asm.org

Table 2: In Vitro Activity of Faropenem against Haemophilus influenzae

| Isolate Characteristic | No. of Isolates | MIC Range (mg/L) | MIC |

MIC |

|---|---|---|---|---|

| β-lactamase-negative | 1,767 | Not specified | 1.0 | 1.0 |

| β-lactamase-positive | 847 | Not specified | 0.5 | 0.5 |

Data compiled from multiple surveillance studies. jlabphy.orgnih.govasm.org

Faropenem is highly active against Moraxella catarrhalis, including strains that produce β-lactamase. nih.govoup.com The production of β-lactamase has a marginal effect on faropenem's activity, with one study reporting an MIC90 of 0.12 μg/ml for β-lactamase-negative isolates and 0.5 μg/ml for β-lactamase-positive isolates. nih.govasm.org Other research indicates good in vitro activity with an MIC90 of 1 mg/L for BRO-1 producing strains and 0.25 mg/L for BRO-2 and β-lactamase-negative isolates. oup.com The highest reported MIC for M. catarrhalis isolates was 1 mg/L. oup.com

Table 3: In Vitro Activity of Faropenem against Moraxella catarrhalis

| Isolate Characteristic | No. of Isolates | MIC Range (mg/L) | MIC |

MIC |

|---|---|---|---|---|

| β-lactamase-negative | 72 | Not specified | 0.06 | 0.12 |

Data from a U.S. surveillance study. nih.govasm.org

Faropenem has demonstrated good in vitro activity against Neisseria gonorrhoeae. oup.com In a study of 265 isolates, which included quinolone-resistant strains, the MIC90 for faropenem was 0.25 µg/mL. nih.gov Its potency was found to be greater than cefuroxime (B34974) but less than ceftriaxone. nih.gov The activity of faropenem was not significantly affected by penicillinase production. nih.gov However, some research suggests that while meropenem may be a promising alternative for cephalosporin-resistant N. gonorrhoeae, faropenem may have lower potential for effective treatment in such cases. dovepress.comnih.gov

Faropenem has weak or no activity against several important pathogens. It is not active against Pseudomonas aeruginosa and Stenotrophomonas maltophilia, with MICs reported to be greater than 128 mg/L. nih.govresearchgate.netoup.comresearchgate.net The intrinsic resistance of P. aeruginosa to faropenem is attributed to a combination of mechanisms, including the chromosomally encoded AmpC β-lactamase. mdpi.com Similarly, faropenem is not active against methicillin-resistant Staphylococcus aureus (MRSA). chemicalbook.comnih.govmdpi.com While it is active against methicillin-susceptible S. aureus (MSSA) with an MIC90 of 0.12 mg/L, the MIC90 for MRSA is significantly higher at 2 mg/L, with some strains exhibiting MICs greater than 128 mg/L. nih.govresearchgate.netoup.comoup.com

In Vitro Antimicrobial Activity Spectrum and Potency

3 Anaerobic Bacterial Activity

Faropenem (B194159) exhibits activity against a range of anaerobic bacteria. nih.govresearchgate.net

Faropenem is active against Bacteroides species. jlabphy.org It is one of the few β-lactams, along with co-amoxiclav, to demonstrate activity against Bacteroides fragilis. oup.com The MIC90 for faropenem against B. fragilis has been reported as 4 mg/L. nih.gov A review of studies indicated that the MIC90 for faropenem against Bacteroides species ranged from 0.5 µg/mL to 4 µg/mL. jlabphy.org In one study testing 176 strains of the B. fragilis group, two isolates had faropenem MICs of 64 μg/ml. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Amoxicillin |

| Amoxicillin-clavulanate |

| Azithromycin |

| Cefaclor |

| Cefdinir |

| Cefixime |

| Cefpodoxime |

| Cefuroxime (B34974) |

| Ceftibuten |

| Ceftriaxone |

| Ciprofloxacin |

| Clarithromycin |

| Clindamycin |

| Co-amoxiclav |

| Co-trimoxazole |

| Doripenem |

| Ertapenem |

| Erythromycin |

| Faropenem |

| Faropenem medoxomil |

| Fosfomycin |

| Gatifloxacin |

| Gemifloxacin |

| Imipenem |

| Levofloxacin |

| Meropenem (B701) |

| Metronidazole (B1676534) |

| Moxifloxacin |

| Penicillin |

| Ritipenem |

| Solithromycin |

| Sulopenem |

| Telithromycin |

| Tetracycline |

| Vancomycin |

Anaerobic Bacterial Activity

Peptostreptococcus Species

Faropenem exhibits potent activity against Peptostreptococcus species. In a study of 11 clinical isolates, faropenem demonstrated high activity with a Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC90) of ≤ 0.5 mg/L. researchgate.netscilit.com Another study reported that faropenem was one of the most active agents against peptostreptococci, with an MIC90 of ≤ 1 mg/L. nih.govoup.com However, some resistance has been observed. One study identified two strains of Peptostreptococcus anaerobius with elevated faropenem MICs of 8 and 16 μg/ml. nih.govnih.govasm.org Another report noted a Peptostreptococcus tetradius strain requiring ≥ 2 mg/L for inhibition. researchgate.net

Clostridium perfringens

Faropenem is also highly active against Clostridium perfringens. Studies have shown that for C. perfringens, faropenem is as active as metronidazole and clindamycin. oup.com The MIC90 for faropenem against C. perfringens is reported to be ≤ 1 mg/L. researchgate.netnih.govoup.com In one study involving 29 isolates of C. perfringens, the MIC50 and MIC90 were both 0.25 and 0.5 mg/L, respectively, with a range of 0.03-0.5 mg/L. medex.com.bd

Time-Kill Kinetics and Bactericidal Activity Studies

Time-kill kinetic studies have demonstrated that faropenem possesses bactericidal activity against a range of bacteria, including both β-lactamase-positive and -negative anaerobic bacteria. researchgate.netoup.com The bactericidal activity, defined as a 99.9% (3 log10) reduction in colony-forming units per milliliter (cfu/mL), is typically time-dependent, which is characteristic of β-lactam antibiotics. oup.comoup.com

Faropenem has been shown to be bactericidal against periodontal pathogens, with a maximum effect observed at 10 times the MIC between 12 and 24 hours. researchgate.netscilit.comoup.commendeley.com Against isolates of Porphyromonas gingivalis and Actinomyces spp., faropenem at 10 times the MIC exhibited bactericidal activity at 12 hours. oup.com For Bacteroides ureolyticus and Fusobacterium nucleatum, a bactericidal effect was seen at 24 hours. oup.com The killing activity of faropenem against Prevotella spp. at both 4 and 10 times the MIC was comparable to that of co-amoxiclav. oup.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key measures of an antibiotic's potency. For faropenem, these values have been determined for a variety of anaerobic bacteria.

In one study, faropenem was highly active against all 106 anaerobic isolates tested, with an MIC90 of ≤ 0.5 mg/L. researchgate.netscilit.comoup.com The MBC, defined as the lowest concentration of an antibiotic that results in no visible colony growth, was also determined in this study. oup.com Another comprehensive study involving 579 anaerobic bacterial strains also evaluated the MIC of faropenem. nih.govnih.govasm.org

The following table provides a summary of MIC and MBC data for Faropenem against selected anaerobic bacteria from a study on periodontal pathogens. oup.com

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | MBC Range (mg/L) | MBC50 (mg/L) | MBC90 (mg/L) |

| P. gingivalis (n=29) | ≤0.03 - 0.25 | 0.12 | 0.25 | ≤0.03 - 0.5 | 0.25 | 0.5 |

| Prevotella spp. (n=20) | ≤0.03 - 0.25 | 0.06 | 0.25 | ≤0.03 - 0.5 | 0.12 | 0.5 |

| F. nucleatum (n=14) | ≤0.06 - 0.25 | 0.12 | 0.25 | ≤0.06 - 0.5 | 0.25 | 0.5 |

| Actinomyces spp. (n=25) | ≤0.03 - 0.12 | 0.06 | 0.12 | ≤0.03 - 0.25 | 0.06 | 0.25 |

| Peptostreptococcus spp. (n=11) | ≤0.03 - 0.5 | 0.25 | 0.5 | ≤0.03 - 1 | 0.5 | 1 |

| B. ureolyticus (n=5) | ≤0.03 - 0.5 | 0.06 | 0.5 | ≤0.03 - 1 | 0.12 | 1 |

| B. forsythus (n=2) | 0.06 - 0.12 | 0.06 | 0.12 | 0.12 - 0.25 | 0.12 | 0.25 |

Post-Antibiotic Effect (PAE) Characterization

The Post-Antibiotic Effect (PAE) refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent. oup.com Faropenem exhibits an in vitro PAE against all tested anaerobic isolates, and this effect is not affected by β-lactamase production. researchgate.netmendeley.com Generally, increasing the concentration of faropenem leads to a longer PAE. oup.com

A significant PAE, defined as an effect lasting longer than 0.5 hours, was observed for faropenem against various pathogens. researchgate.netoup.com In a study on periodontal isolates, a marked PAE was noted for Porphyromonas gingivalis at both 4 and 10 times the MIC, with the greatest effect at the higher concentration. researchgate.net The shortest PAE was observed for Actinomyces spp. at both concentrations. researchgate.net For Actinomyces spp., a 10 times MIC exposure resulted in a PAE that was two to three times longer than that at 4 times the MIC. oup.com

The table below summarizes the PAE of Faropenem against selected periodontal isolates. oup.com

| Isolate | MIC (mg/L) | PAE (h) at 4 x MIC | PAE (h) at 10 x MIC |

| P. gingivalis CT 12 | 0.125 | 2.38 | 2.72 |

| P. gingivalis CT 23 | 0.25 | 2.45 | 2.87 |

| Prevotella sp. CT 7 | 0.06 | 2.21 | 2.56 |

| Actinomyces sp. CT 10 | 0.06 | 0.89 | 2.43 |

| Actinomyces sp. CT 15 | 0.06 | 0.96 | 2.11 |

| B. ureolyticus CT 21 | 0.06 | 1.87 | 2.33 |

| B. ureolyticus CT 42 | 0.5 | 1.95 | 2.41 |

| F. nucleatum CT 2 | 0.125 | 2.11 | 2.65 |

Structure Activity Relationship Sar and Rational Drug Design

Core Penem (B1263517) Structure and β-Lactam Ring Reactivity

Faropenem (B194159) is built upon a penem nucleus, a bicyclic system where a highly reactive four-membered β-lactam ring is fused to an unsaturated five-membered thiazole (B1198619) ring. slu.seresearchgate.net This core structure shares similarities with other β-lactam antibiotics like penicillins and cephalosporins. nih.govrjptonline.org The inherent strain within the β-lactam ring is a critical feature, rendering it susceptible to nucleophilic attack, which is the basis of its antibacterial action. nih.govresearchgate.net

A key characteristic of the penem structure is the double bond between the C2 and C3 atoms of the thiazole ring. nih.gov This unsaturation significantly increases the reactivity of the fused β-lactam ring towards nucleophiles. nih.govresearchgate.net This enhanced reactivity facilitates the acylation of the active site serine residue within bacterial Penicillin-Binding Proteins (PBPs), leading to their inactivation and the subsequent inhibition of bacterial cell wall synthesis. nih.gov The sulfur atom at position C4 in the thiazole ring, a feature that distinguishes thiopenems like faropenem from carbapenems, alters the C-S-C bond angle, which reduces intra-ring stress. ingentaconnect.com This contributes to greater chemical stability compared to carbapenems. ingentaconnect.comresearchgate.net

Furthermore, the stereochemistry at the C5 and C6 positions of the β-lactam ring is crucial. In faropenem, the hydrogen atoms at these positions are in a trans configuration, which confers a high degree of stability against hydrolysis by most β-lactamase enzymes, a common bacterial resistance mechanism. nih.govresearchgate.net

Significance of the Chiral Tetrahydrofuran (B95107) Substituent at C2

The specific stereochemistry of this side chain is critical. The (2'R)-tetrahydrofuryl configuration is instrumental in enhancing the molecule's stability. rjptonline.org This particular substituent is credited with improving faropenem's chemical stability compared to other β-lactams like imipenem. tandfonline.comresearchgate.netresearchgate.net The neutral character of the tetrahydrofuran ring also helps to prevent hydrolysis by the renal dehydropeptidase-1 (DHP-1) enzyme, an issue that can limit the utility of some carbapenems. researchgate.netresearchgate.net

Role of Substituents in Chemical Stability and PBP Affinity

The substituents on the faropenem molecule are critical determinants of its chemical stability and its affinity for bacterial Penicillin-Binding Proteins (PBPs).

| Substituent/Feature | Position | Contribution |

| Tetrahydrofuran ring | C2 | Enhances chemical stability, prevents DHP-1 hydrolysis. researchgate.netresearchgate.net |

| Hydroxyethyl group | C6 | Confers broad-spectrum antibacterial activity. |

| trans configuration | C5-C6 | Provides resistance to hydrolysis by β-lactamases. nih.govresearchgate.net |

| Thia-azabicyclo[3.2.0]hept-2-ene core | - | The fundamental structure for β-lactam activity. |

The chiral tetrahydrofuran substituent at the C2 position is a key contributor to faropenem's improved chemical stability. rjptonline.orgingentaconnect.comtandfonline.com This stability allows for its oral administration, a significant advantage over many parenterally administered carbapenems. nih.gov The neutral nature of this C2 side chain is also crucial for avoiding degradation by the renal enzyme DHP-1. researchgate.netresearchgate.net

The affinity of faropenem for various PBPs is a complex interplay of its structural components. While the β-lactam ring is the primary reactive moiety, the side chains influence how effectively the molecule binds to the active site of different PBPs in various bacterial species. This differential binding affinity contributes to its broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes. tandfonline.comresearchgate.net

Molecular Modeling and Computational Approaches in SAR Studies

Rational drug design for penem antibiotics, including faropenem and its analogs, increasingly relies on molecular modeling and computational chemistry. researchgate.netscience.gov These in silico techniques provide valuable insights into the molecular interactions that govern antibacterial activity and guide the synthesis of new, optimized compounds.

Computational methods are employed to predict how effectively faropenem and its derivatives will bind to the active sites of various bacterial PBPs. researchgate.net Molecular docking simulations, for instance, can model the binding pose and estimate the binding affinity of a ligand (the antibiotic) to its receptor (the PBP). acs.org These studies help to elucidate the specific amino acid residues within the PBP active site that interact with the antibiotic, providing a molecular basis for its efficacy. science.gov

By comparing the predicted binding energies and interaction patterns of different analogs, researchers can prioritize the synthesis of compounds with a higher likelihood of potent antibacterial activity. researchgate.net These predictive models can be refined using experimental data, such as the 50% inhibitory concentration (IC50) values obtained from PBP binding assays, to improve their accuracy. nih.gov

De novo design methodologies use computational algorithms to generate novel molecular structures with desired properties. researchgate.net In the context of faropenem, these approaches can be used to design new analogs with potentially improved PBP affinity, better stability, or a modified spectrum of activity. Pharmacophore modeling is one such technique, where a three-dimensional arrangement of essential features required for biological activity is defined. acs.org This pharmacophore model then serves as a template for designing new molecules that fit these spatial and electronic requirements. researchgate.net These computational tools can explore a vast chemical space to identify novel scaffolds or substituents that might not be conceived through traditional medicinal chemistry approaches alone. scribd.com

Derivatization and Prodrug Strategies for Enhanced Pharmacological Profiles

To overcome limitations in the pharmacological properties of the parent compound, derivatization and prodrug strategies are often employed. nih.gov In the case of faropenem, the primary goal of these strategies has been to enhance its oral bioavailability.

Faropenem itself has a reasonable but suboptimal oral bioavailability of 20% to 30%. researchgate.netresearchgate.net To improve this, a prodrug, faropenem medoxomil, was developed. nih.govmdpi.com This was achieved by derivatizing the carboxylic acid group of faropenem into a medoxomil ester. researchgate.netresearchgate.net This structural modification increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. nih.gov

Once absorbed into the bloodstream, the ester linkage in faropenem medoxomil is rapidly cleaved by enzymes, releasing the active faropenem molecule. nih.gov This prodrug strategy successfully increases the oral bioavailability to a range of 70% to 80%, making it a more effective orally administered antibiotic. researchgate.netresearchgate.net This approach highlights how chemical modification can significantly improve a drug's pharmacological profile without altering the core structure responsible for its antibacterial action. nih.gov

Faropenem Medoxomil as an Ester Prodrug and its Activation

The oral bioavailability of the active form of faropenem is inherently low, estimated to be between 20% and 30%. nih.govresearchgate.net This is largely due to the presence of a polar carboxylate group in its structure, which hinders its passage across the lipid-rich membranes of the intestinal epithelium. To address this limitation, a prodrug strategy was employed, resulting in the creation of faropenem medoxomil. selleck.cnncats.io

Faropenem medoxomil is an ester prodrug in which the carboxylic acid of the parent faropenem molecule is masked with a medoxomil ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) group. nih.govnih.gov This chemical modification renders the molecule more lipophilic, thereby dramatically improving its oral absorption. ncats.ionih.gov

Once absorbed, the prodrug must be converted into its active form, faropenem. This activation occurs in the body through enzymatic hydrolysis of the ester bond, a process that releases the active drug and the inactive medoxomil moiety. nih.govgoogle.com This bioactivation is rapid and efficient, occurring in the intestinal mucosa, portal blood, and liver before the drug enters systemic circulation. nih.gov

Detailed research has identified specific enzymes responsible for this crucial activation step. While various esterases are present in the body, studies have pinpointed a human carboxymethylenebutenolidase (CMBL) homolog, an enzyme found in the liver and intestine, as a primary catalyst for the hydrolysis of faropenem medoxomil. nih.govresearchgate.netresearchgate.net The hydrolysis by recombinant human CMBL follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. nih.govresearchgate.net

Table 1: Kinetic Parameters of Faropenem Medoxomil Hydrolysis by Recombinant Human CMBL

| Parameter | Value |

|---|---|

| Km (μM) | 7.81–1000 |

This table is interactive. Data sourced from references researchgate.netresearchgate.net.

This enzymatic cleavage regenerates the free carboxylic acid, which is essential for the antibacterial activity of faropenem, allowing it to bind to and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. nih.govjlabphy.org

Chemical Modifications for Improved Oral Bioavailability

This strategic esterification proved highly effective, boosting the oral bioavailability from the 20-30% range of faropenem sodium to a significantly higher 70-80% for faropenem medoxomil. nih.govresearchgate.netresearchgate.net This enhancement allows for therapeutically effective plasma concentrations of the active drug to be achieved following oral administration. ncats.io

The development of faropenem medoxomil exemplifies a successful application of rational drug design, where a specific, targeted chemical modification overcame a significant pharmacokinetic barrier, transforming a potent but poorly absorbed antibiotic into a clinically useful oral medication. mdpi.comselleck.cn

Synthetic Methodologies and Chemical Synthesis Pathways

Classical Wittig Reaction-Based Synthesis

A primary and well-established method for synthesizing Faropenem (B194159) relies on the classical intramolecular Wittig reaction. google.com This approach is noted for its reliability and reproducibility. google.com The synthesis starts from (3R,4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA) as a raw material. google.com A key step in this pathway is the intramolecular Wittig reaction to form the bicyclic penem (B1263517) ring system. quickcompany.in

Two Carbonyl Linked Reaction Pathways

Challenges with Raw Material Sourcing and Environmental Considerations

Despite the improved yield, the two-carbonyl linked reaction pathway presents its own set of challenges. Some of the raw materials required, such as triphenyl thiophenol and silver nitrate (B79036), have limited availability and are expensive. google.com Furthermore, the use of these materials raises significant environmental concerns due to pollution, which can hinder industrial-scale production. google.com The use of heavy metal salts like silver nitrate also introduces the problem of heavy-metal residues that are difficult to remove. google.com

Stereoselective Synthesis Approaches

Utilization of Chiral Precursors (e.g., L-Threonine)

A key strategy in the synthesis of Faropenem involves the use of readily available chiral molecules as starting materials to establish the required stereocenters in the final product. L-Threonine, a natural amino acid, serves as an important chiral precursor. google.comgoogle.com This approach, known as a chiral pool synthesis, leverages the inherent stereochemistry of the starting material to control the three-dimensional structure of the synthetic intermediates and, ultimately, the Faropenem molecule.

The synthesis begins by converting L-Threonine into a key intermediate, often through a series of reactions including diazotization. google.comgoogle.com For instance, L-Threonine can be treated with sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid to produce a diazo compound. google.comgoogle.com This is followed by steps such as bromination and amidation to form intermediates like epoxy butyramide. google.com One significant advantage of using L-Threonine is that it allows for the stereospecific construction of the β-lactam nucleus, a core component of Faropenem. google.com This method avoids the formation of difficult-to-separate isomers and utilizes an inexpensive and accessible raw material. google.com The synthesis of the key intermediate (3R,4R)-3-[(R)-1-tert-butyl-dimethylsiloxyethyl]-4-acetoxy-azetidin-2-one (often referred to as 4-AA) has been successfully achieved starting from L-Threonine, providing a complete pilot-scale synthesis method suitable for industrial production. google.com

Asymmetric Synthesis of Key Intermediates

Asymmetric synthesis is a powerful tool used to create chiral molecules from achiral or racemic precursors, and it plays a crucial role in the synthesis of Faropenem's intermediates. This approach ensures high optical purity, which is essential for the drug's efficacy.

One critical intermediate is (S)-Tetrahydrofuran-2-carboxylic acid, which forms the C-2 side chain of Faropenem. Asymmetric methods for its synthesis include the asymmetric reduction of 2-furanone using chiral catalysts. This ensures the correct stereochemistry at the tetrahydrofuran (B95107) ring, which is vital for the biological activity of the final antibiotic.

Another key intermediate is the azetidinone core, specifically the 3-(1′-hydroxyethyl)-2-azetidinone derivative. researchgate.net Stereoselective synthesis of this component has been achieved through methods like the selective imine-aldol reaction of a chiral imine with a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a chiral boron reagent. researchgate.net Such methods provide precise control over the stereochemistry of the side chain attached to the β-lactam ring. The synthesis of (3S,4R,1′R)-4-Acetoxy-3-(1′-tert-butyldimethylsilyloxyethyl)-azetidin-2-one, an important intermediate for both penem and carbapenem (B1253116) antibiotics, has been accomplished using chlorosulphonyl isocyanate for the formation of the β-lactam ring. researchgate.net

Development of Industrially Scalable Synthesis Routes

Other process improvements focus on optimizing reaction conditions and reagents. For instance, replacing allyloxy oxalyl chloride with p-nitrobenzyl chlorooxoacetate in the acylation step has been shown to prevent the formation of polymeric impurities and improve the conversion rate and product yield. google.com Similarly, modifications to the deprotection steps, such as using catalytic hydrogenation under acidic conditions, can simultaneously remove multiple protecting groups and prevent the formation of organophosphate impurities that are difficult to remove. google.com The use of less hazardous solvents, such as replacing benzene, is also a key consideration in developing environmentally acceptable industrial processes. googleapis.com These advancements have led to synthetic routes with higher yields, shorter production cycles, and lower costs, making the large-scale production of Faropenem more viable. google.compatsnap.com

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Faropenem (B194159) Analysis

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the estimation of Faropenem. These methods are valued for their simplicity, precision, and accuracy. ijpcbs.com

The most common detection method coupled with HPLC for Faropenem analysis is Ultraviolet (UV) detection. The wavelength for monitoring Faropenem is typically set between 313 nm and 323 nm. rjptonline.orgingentaconnect.com Several studies have developed and validated RP-HPLC methods using UV detection for the quantification of Faropenem in bulk drug and pharmaceutical formulations. ijpcbs.comijpcbs.com

One such method utilized a C18 column with a mobile phase composed of a phosphate (B84403) buffer and methanol (B129727) mixture (55:45 v/v). ijpcbs.com Detection was carried out at 316 nm. ijpcbs.com Another study employed a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile (B52724) in a 65:35 v/v ratio, with detection at 313 nm. rjptonline.org A similar method used an acetate (B1210297) buffer (pH 3.5) and acetonitrile (70:30 v/v) as the mobile phase with detection at 323 nm. ingentaconnect.com

Table 1: Examples of HPLC-UV Methods for Faropenem Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Inertsil C18 (150 mm x 4.6 mm, 5 µm) | Phosphate buffer:Methanol (55:45 v/v) | 1.0 | 316 | ijpcbs.com |

| End version C18 (50 X 2.5 mm, 1.8µm) | 10 mM Ammonium formate buffer (pH 3.5):Acetonitrile (65:35 v/v) | 0.25 | 313 | rjptonline.org |

| C-18 (250 mm x 4.6 mm, 5 µm) | Acetate buffer (pH 3.5):Acetonitrile (70:30 v/v) | 1.3 | 323 | ingentaconnect.com |

| Waters symmetry C18 | 10 mmol/L acetate buffer (pH 7.0):Methanol:Triethylamine (70:30:0.03, v/v/v) | Not Specified | 315 | researchgate.netnih.gov |

The validation of analytical methods is essential to ensure their reliability and is conducted following guidelines from the International Conference on Harmonisation (ICH). rjptonline.orgijpcbs.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Faropenem, linearity has been established in various concentration ranges, such as 80-600 µg/mL and 5–50 µg/mL, with correlation coefficients (R²) consistently close to 0.999, indicating a strong linear relationship. rjptonline.orgijpcbs.com

Accuracy: Accuracy is determined by recovery studies, often by the standard addition method. rjptonline.orgijpcbs.com For Faropenem, reported recovery rates are typically within the range of 99% to 101%, demonstrating the accuracy of the methods. ingentaconnect.comijpcbs.com

Precision: Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day). ingentaconnect.comijpcbs.com The relative standard deviation (%RSD) for precision studies is generally found to be less than 2%, which is within the acceptable limits for pharmaceutical analysis. rjptonline.orgthieme-connect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ingentaconnect.com For Faropenem, reported LOD and LOQ values vary depending on the specific method, with values such as 0.105 µg/mL and 0.320 µg/mL, respectively, in one study, and 213 ng/mL and 638 ng/mL in another. rjptonline.orgijpcbs.com

Robustness: Robustness is evaluated by making deliberate small variations in method parameters, such as flow rate, mobile phase composition, and detection wavelength. rjptonline.orgijpcbs.com The absence of significant changes in the results under these varied conditions demonstrates the method's robustness. ijpcbs.com

Table 2: Validation Parameters for HPLC-UV Methods for Faropenem

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 80-600 µg/mL (R² = 0.999) | ijpcbs.com |

| 5–50 µg/mL (R² = 0.9999) | rjptonline.org | |

| Accuracy (% Recovery) | 99.01% to 101.64% | ijpcbs.com |

| 99.98% to 100.73% | rjptonline.org | |

| Precision (%RSD) | Intra-day and Inter-day < 2% | rjptonline.orgthieme-connect.com |

| Limit of Detection (LOD) | 0.105 µg/mL | ijpcbs.com |

| 213 ng/mL | rjptonline.org | |

| Limit of Quantification (LOQ) | 0.320 µg/mL | ijpcbs.com |

| 638 ng/mL | rjptonline.org |

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it particularly suitable for the analysis of drugs in complex biological matrices. thieme-connect.combioanalysis-zone.com

Electrospray ionization (ESI) is a soft ionization technique that is commonly used for the analysis of polar molecules like Faropenem. nih.govbioline.org.br It is often operated in the positive ion mode for the analysis of this compound. nih.govoup.com The high selectivity and sensitivity of LC-MS/MS are achieved through the use of Multiple Reaction Monitoring (MRM). bioline.org.brusda.gov In MRM, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. For Faropenem, one of the MRM transitions monitored is m/z 308→178. oup.com

LC-MS/MS methods have been developed and validated for the quantification of Faropenem in various non-human biological samples. For instance, a method was established to measure Faropenem concentrations in dog urine. microbiologyresearch.org In this study, a high-performance liquid chromatograph was coupled with a mass spectrometer, and cephalexin (B21000) was used as the internal standard. microbiologyresearch.org The minimum quantification level for Faropenem in dog urine was found to be 10 ng/mL. microbiologyresearch.org

Another study focused on the extraction of several carbapenems, including Faropenem, from poultry muscle, liver, and kidney. mdpi.com The analysis was carried out by an LC-MS/MS system, and the method demonstrated acceptable quantitative results for most of the analytes. mdpi.com Furthermore, an experiment in rats was conducted to explore the individual variation in the pharmacokinetics of Faropenem, where plasma concentrations were measured using high-pressure liquid chromatography-tandem mass spectroscopy (LC/MS/MS). acs.orgnih.gov

Table 3: LC-MS/MS Applications for Faropenem in Non-Human Biological Matrices | Biological Matrix | Internal Standard | Key Findings | Reference | | :--- | :--- | :--- | | Dog Urine | Cephalexin | Minimum quantification level of 10 ng/mL. | microbiologyresearch.org | | Poultry Muscle, Liver, Kidney | Not specified for Faropenem | Method developed for the targeted analysis of 22 β-lactam antibiotics, including Faropenem. | mdpi.com | | Rat Plasma | Not specified | Used to measure plasma concentrations for a pharmacometabonomic study. | acs.orgnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC is a significant technique for the analysis of Faropenem in both bulk drug form and its formulations. rjptonline.orgrjptonline.org

A key application of UPLC is in the development of stability-indicating methods, which are crucial for assessing the degradation of Faropenem under various stress conditions. An ultrafast, isocratic reverse-phase UPLC (RP-UPLC) method has been developed and validated for the quantification of Faropenem. rjptonline.orgrjptonline.org This method is capable of separating the active drug from its degradation products formed under stress conditions such as acidic, alkaline, oxidative, and photolytic environments. rjptonline.org

The method utilizes a C18 column and a mobile phase consisting of a mixture of 10mM ammonium formate buffer (pH 3.5) and acetonitrile (ACN) in a 65:35 (v/v) ratio. rjptonline.orgindianjournals.com The detection is typically carried out at a wavelength of 313 nm with a flow rate of 0.25 mL/min. rjptonline.orgindianjournals.com Under these conditions, Faropenem has a retention time of approximately 0.66 minutes. rjptonline.org This method has demonstrated good linearity within a concentration range of 5–50 µg/mL, with a high correlation coefficient (R² = 0.9999). rjptonline.orgindianjournals.com The limits of detection (LOD) and quantification (LOQ) for this method have been established at 213 ng/mL and 638 ng/mL, respectively. rjptonline.orgindianjournals.com The successful resolution of the Faropenem peak from the peaks of its degradation products confirms that this UPLC method is stability-indicating and suitable for routine quality control and stability sample analysis. rjptonline.org

Table 1: UPLC Method Parameters for Stability-Indicating Analysis of Faropenem

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | 10mM Ammonium Formate Buffer (pH 3.5) : Acetonitrile (65:35 v/v) |

| Flow Rate | 0.25 mL/min |

| Detection Wavelength | 313 nm |

| Retention Time | 0.66 min |

| Linearity Range | 5–50 µg/mL |

| Correlation Coefficient (R²) | 0.9999 |

| Limit of Detection (LOD) | 213 ng/mL |

| Limit of Quantification (LOQ) | 638 ng/mL |

Data sourced from multiple studies on UPLC analysis of Faropenem. rjptonline.orgrjptonline.orgindianjournals.com

Antimicrobial Susceptibility Testing (AST) Methodologies

Antimicrobial susceptibility testing (AST) for Faropenem is performed to determine the susceptibility or resistance of bacterial pathogens to the antibiotic. tmmedia.in This is essential for guiding clinical treatment decisions. tmmedia.intmmedia.in The two primary methods used are broth microdilution and disk diffusion, with guidelines and standards provided by organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). tmmedia.inmicroxpress.innih.org.pk

Broth Microdilution Methods (e.g., NCCLS/CLSI Guidelines)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. youtube.comfrontiersin.orgclsi.org This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. youtube.com The wells are then inoculated with a standardized bacterial suspension. nih.gov The CLSI provides detailed guidelines and reference methods for performing broth microdilution tests to ensure standardization and reproducibility. clsi.orgresearchgate.netresearchgate.net

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth after an incubation period of 16-20 hours at 35 ± 2°C. frontiersin.orgoup.com The inoculum density for the test is standardized to approximately 5 × 10^5 colony-forming units (CFU)/mL. nih.govasm.org

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of the antibiotic that kills 99.9% of the initial bacterial inoculum. oup.com This is determined by subculturing the contents of the wells that show no visible growth onto an antibiotic-free agar (B569324) medium. oup.com

Research has shown the in-vitro activity of faropenem against various bacteria. For instance, against methicillin-sensitive Staphylococcus aureus (MSSA), the MIC90 (the MIC required to inhibit 90% of the isolates) was 0.12 mg/L, while for methicillin-resistant S. aureus (MRSA), it was 2 mg/L. oup.com

Disk Diffusion Methods (e.g., Kirby-Bauer)

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method for routine antimicrobial susceptibility testing. tmmedia.intmmedia.inmicroxpress.in This technique involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with a test bacterium. tmmedia.intmmedia.in The antibiotic diffuses from the disk into the agar, creating a concentration gradient. tmmedia.intmmedia.in

If the bacterium is susceptible to the antibiotic, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. tmmedia.inhimediadownloads.com The diameter of this zone is measured in millimeters and is inversely correlated with the MIC. tmmedia.in The size of the zone of inhibition is interpreted as susceptible, intermediate, or resistant according to standardized charts provided by bodies like the CLSI. tmmedia.in For Faropenem, 5 mcg disks are used. tmmedia.in Tentative breakpoints for the zone of inhibition diameters for Faropenem have been suggested as ≥16 mm for susceptible. nih.gov The test is typically performed on Mueller-Hinton Agar. tmmedia.intmmedia.in

Table 2: Standard Zone of Inhibition Diameters for Faropenem (5 mcg) against QC Strains

| Microorganism | ATCC Strain | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 25922 | 20-26 |

| Staphylococcus aureus | 25923 | 27-34 |

| Pseudomonas aeruginosa | 27853 | Resistant |

Data from quality control standards for the Kirby-Bauer disk diffusion method. tmmedia.in

Standardization and Quality Control

The standardization and quality control of faropenem, like other pharmaceutical compounds, rely on the availability of high-quality reference standards. synzeal.comaxios-research.com These standards are crucial for various applications, including product development, quality control, method validation, and stability studies. synzeal.com Manufacturers of faropenem tablets are expected to adhere to stringent quality assurance procedures, often with certifications like Good Manufacturing Practices (GMP) and ISO. associatedbiotech.comassociatedbiotech.com

Reference standards for faropenem and its impurities, both pharmacopeial and non-pharmacopeial, are available from specialized suppliers. synzeal.comaxios-research.com These products are typically well-characterized and are supplied with a comprehensive Certificate of Analysis (COA) that meets regulatory requirements. axios-research.com For instance, some suppliers provide reference standards traceable to the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) upon request. synzeal.com The Japanese Pharmacopoeia (JP) also includes standards for Faropenem Sodium Hydrate and Faropenem Sodium Tablets. pmrj.jpmhlw.go.jp

The quality control of faropenem sodium particles involves testing for related substances, content, and moisture, often referencing the Japanese Pharmacopoeia. google.com For example, the determination of faropenem polymers may be carried out using size exclusion chromatography. google.com

Specialized Susceptibility Tests

Faropenem has emerged as a valuable tool in screening for carbapenemase-producing Enterobacterales (CPE). researchgate.netresearchgate.netmdpi.com Disc susceptibility testing with a 10-μg faropenem disc has proven to be a highly predictive screening method. researchgate.netasm.org Studies have demonstrated high sensitivity and specificity for this method in identifying CPE. researchgate.netresearchgate.net For instance, one study reported 99% sensitivity and 94% specificity when testing a panel of 166 PCR-confirmed CPE isolates and 82 negative controls. researchgate.net Another study involving 205 isolates referred to a UK reference laboratory found that growth up to a 10-μg faropenem disc correctly identified 84 of 86 carbapenemase producers, showing a sensitivity of 98% and a specificity of 87%. researchgate.netasm.org

The faropenem disc test is considered a simple and convenient method for predicting carbapenemase activity. researchgate.netasm.org It can be particularly useful in distinguishing CPE from non-CPE isolates. More than 99% of carbapenemase producers show growth up to the edge of a faropenem disk, a feature that makes it a convenient screening tool. researchgate.net Interestingly, a "double zone" of inhibition around a 10-μg faropenem disc has been frequently associated with producers of OXA-48 carbapenemase. researchgate.netasm.org

For enhanced specificity, particularly for detecting OXA-48-like carbapenemases, the combination of faropenem and temocillin (B1212904) disc tests is recommended. researchgate.netmdpi.com While the faropenem disc test alone is highly sensitive, its combination with temocillin can improve the detection of class D carbapenemase-producing Enterobacterales. researchgate.netmdpi.com

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antimicrobial susceptibility testing, which are periodically updated. asm.orgmicroxpress.innih.org.pk

Table 1: Performance of Faropenem Disc Susceptibility Testing in Screening for Carbapenemase-Producing Enterobacterales

| Study Cohort | Faropenem Disc Strength | Sensitivity | Specificity | Key Findings |

| 166 CPE isolates and 82 non-CPE isolates | 10 µg | 99% | 94% | 99% of CPE isolates showed growth up to the edge of the disc. researchgate.netresearchgate.netasm.org |

| 205 consecutive isolates referred to a UK reference laboratory | 10 µg | 98% | 87% | A "double zone" was frequently associated with OXA-48 producers. researchgate.netasm.org |

| 62 KPC-producing Enterobacteriaceae and 73 other β-lactamase producers | 5 µg | - | - | A nonoverlapping inhibitory zone was observed between KPC producers and non-producers. researchgate.net |

Spectrophotometric Methods

Spectrophotometric methods offer a simple, economical, and accurate alternative for the quantification of faropenem in both bulk and pharmaceutical formulations. e-journals.inrjptonline.orgijpsr.com These methods are often based on the formation of colored complexes that can be measured at specific wavelengths.

Several visible spectrophotometric methods have been developed. One method involves the reduction of ferric ions to ferrous ions by faropenem in the presence of 1,10-phenanthroline, forming an orange-red complex with an absorption maximum at 510 nm. e-journals.inijpsr.com Another approach is based on the oxidation of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with ferric chloride, followed by coupling with faropenem to produce a violet-colored chromogen measured at 610 nm. e-journals.in A third method utilizes the reduction of Folin-Ciocalteu (F-C) reagent in an alkaline medium by faropenem, resulting in an intense blue-colored chromogen with an absorption maximum at 740 nm or 745 nm. e-journals.inrjptonline.org